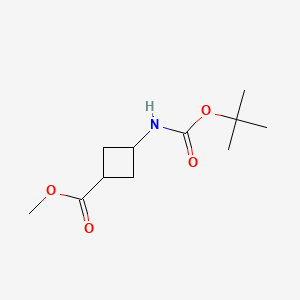

Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEVCFPGOOEUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142733-63-9, 1101173-77-6 | |

| Record name | Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl trans-3-(Boc-amino)cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

An In-Depth Technical Guide to the Synthesis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Executive Summary: this compound is a valuable C(sp³)-rich building block in modern medicinal chemistry, prized for its role in creating structurally complex and three-dimensional molecules that can "escape flatland".[1] Its strained four-membered ring and defined stereochemistry offer a unique conformational constraint that is increasingly sought after in drug design. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to this key intermediate, intended for researchers and drug development professionals. We will delve into the strategic considerations behind the chosen pathway, provide detailed experimental protocols, and explain the mechanistic underpinnings that ensure the desired cis-stereochemistry.

The Strategic Importance of Substituted Cyclobutanes

Cyclobutane scaffolds are prevalent in numerous bioactive natural products and have garnered significant interest from the synthetic community.[2][3] Their rigid, puckered structure provides a distinct three-dimensional vector for substituents, which is a critical feature for optimizing ligand-protein interactions and improving pharmacological properties. This compound, in particular, serves as a versatile precursor for synthesizing novel cyclic amino acids and peptide-based therapeutics, contributing to advancements in material science and drug formulation.[4]

Retrosynthetic Analysis and Pathway Selection

The synthesis of a 1,3-cis-disubstituted cyclobutane presents a significant stereochemical challenge. A robust retrosynthetic analysis must prioritize methods that grant reliable control over this arrangement.

Caption: Key mechanistic step for establishing cis-stereochemistry.

Step 3: N-Boc Protection

The final step involves protecting the newly installed primary amine with a tert-butoxycarbonyl (Boc) group. This is essential for preventing side reactions in subsequent synthetic applications and improving the compound's handling and solubility in organic solvents.

Reaction: Methyl cis-3-aminocyclobutanecarboxylate + Di-tert-butyl dicarbonate (Boc₂O) --(Base)--> this compound

Rationale: The reaction with Boc anhydride in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) is a high-yielding and clean transformation, standard for amine protection. [5]

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and reagent purity.

Protocol for Methyl 3-oxocyclobutanecarboxylate

-

To a round-bottom flask, add 3-Oxocyclobutanecarboxylic acid (1.0 eq).

-

Add anhydrous methanol (approx. 0.2 M solution).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or GC-MS.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by distillation or chromatography.

Protocol for this compound

-

In a flask, dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol.

-

Add ammonium acetate (5-10 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Quench the reaction by carefully adding 2N HCl until the solution is acidic (pH ~2).

-

Stir for 1 hour, then basify with 2N NaOH to pH ~10.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over sodium sulfate, and concentrate to obtain the crude amine.

-

Dissolve the crude amine in tetrahydrofuran (THF).

-

Add triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (1.2 eq).

-

Stir at room temperature for 8-12 hours.

-

Remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Summary

The following table provides an overview of the quantitative aspects of the synthesis. Yields are representative and can vary.

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 3-Oxocyclobutanecarboxylic acid, SOCl₂ | Methanol | 0 to RT | 12-16 | 85-95 |

| 2 | Methyl 3-oxocyclobutanecarboxylate, NH₄OAc, NaBH₃CN | Methanol | RT | 24 | 60-75 (cis) |

| 3 | Crude amine, Boc₂O, Et₃N | THF | RT | 8-12 | 90-98 |

Conclusion

This guide outlines a reliable and stereoselective . The strategy, centered around a key reductive amination step, provides dependable access to the desired cis isomer. The resulting compound is a highly valuable, protected amino acid derivative ready for incorporation into more complex molecular architectures, particularly in the field of peptide synthesis and drug discovery. The methodologies described are scalable and utilize common laboratory reagents, making this building block accessible for a wide range of research applications.

References

- Vertex AI Search Result.Buy Methyl cis-3-(boc-amino)

-

Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15536-15581. MDPI. [Link]

-

Wang, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link]

- MDPI.Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.

-

Otsuka, S., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(8), 1904-1911. ACS Publications. [Link]

-

Sciencemadness.org Discussion Board. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). [Link]

- NTU & IRep. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

-

PubChem. Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). [Link]

-

NIH. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

-

NIH. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. [Link]

-

Organic Syntheses. Procedure for Cyclobutanecarboxylic Acid. [Link]

-

NIH. (2023). Synthesis and crystal structure of methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

Sources

- 1. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 4. Buy this compound (EVT-1476198) | 142733-63-9 [evitachem.com]

- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Constrained Scaffolds in Modern Chemistry

An In-Depth Technical Guide to Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

In the landscape of contemporary drug discovery and organic synthesis, the demand for molecular building blocks that offer precise three-dimensional structure and predictable reactivity is paramount. This compound, a non-proteinogenic amino acid derivative, has emerged as a pivotal tool for researchers. Its defining features—a conformationally rigid cyclobutane ring and a versatile Boc-protected amine—provide a unique scaffold for constructing complex molecules with tailored biological activities.[1][2][3]

This guide serves as a technical resource for scientists and drug development professionals, offering an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this valuable compound. We will move beyond simple data recitation to explain the causality behind its utility, providing field-proven insights grounded in established chemical principles.

Core Structural Features

At its heart, the molecule's utility is derived from the interplay of its three primary components: the cyclobutane core, the Boc-protecting group, and the methyl ester.

-

Cyclobutane Ring: This four-membered carbocycle imparts significant rigidity, limiting the conformational freedom of the molecule.[1] This is a highly desirable trait in medicinal chemistry for probing structure-activity relationships (SAR) and designing ligands with high receptor-binding specificity.[3]

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis.[2][4] It effectively "masks" the nucleophilicity of the amino group, preventing unwanted side reactions.[1] Its key advantage is its stability under basic and nucleophilic conditions, yet facile removal under mild acidic treatment, providing essential orthogonality in multi-step syntheses.[4][5][6]

-

Methyl Ester: The ester functionality provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, expanding its synthetic versatility.[1]

Caption: Chemical structure of this compound.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring purity and stability.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 142733-63-9 | [1][7][8] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][7] |

| Molecular Weight | 229.27 g/mol | [1][7] |

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | [1][7] |

| Appearance | Typically a white solid or crystalline substance | [1] |

| Boiling Point | 314.1±31.0 °C (Predicted) | [9] |

| Density | 1.10±0.1 g/cm³ (Predicted) | [9] |

| Solubility | Generally soluble in organic solvents like methanol and dichloromethane | [1] |

| Storage | 2-8°C, dry, sealed environment recommended | [3] |

Expert Insights on Properties

-

Stability: The compound is stable under standard laboratory conditions.[1] However, its integrity is compromised by strong acids, which will cleave the Boc group, or strong bases that can hydrolyze the methyl ester.[1][4] This dual sensitivity is the basis of its synthetic utility, allowing for selective deprotection and modification at either end of the molecule.

-

Purity & Analysis: Purity is typically assessed using techniques like HPLC and NMR. For NMR (Nuclear Magnetic Resonance) spectroscopy, one would expect to see characteristic signals corresponding to the cis relationship of the substituents on the cyclobutane ring, the nine equivalent protons of the tert-butyl group of the Boc protector as a sharp singlet, and the three protons of the methyl ester, also as a singlet. Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern.[1]

Part 2: Synthesis, Reactivity, and Mechanistic Pathways

The value of this compound is intrinsically linked to its synthesis and subsequent chemical transformations. Understanding these pathways is critical for its application.

Typical Synthetic Workflow

The synthesis is generally a two-step process starting from a suitable cyclobutane precursor. The logic is to first protect the reactive amino group and then introduce the ester functionality.

Sources

- 1. Buy this compound (EVT-1476198) | 142733-63-9 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound | 142733-63-9 [amp.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for Methyl cis-3-(boc-amino)cyclobutanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, offering a foundational understanding of the molecule's structural features. The protocols and analyses presented herein are grounded in established principles of NMR spectroscopy and data from structurally analogous compounds, ensuring a robust and scientifically sound resource for the characterization of this important synthetic building block.

Introduction: The Structural Significance of this compound

This compound is a valuable bifunctional molecule in organic synthesis, particularly in the construction of novel pharmaceutical agents and peptidomimetics. Its rigid cyclobutane core imparts conformational constraint, a desirable feature in drug design for optimizing binding affinity and metabolic stability. The presence of a Boc-protected amine and a methyl ester provides orthogonal handles for further chemical elaboration.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the Boc group, the methyl ester, and the cyclobutane ring. The cis-stereochemistry of the substituents on the cyclobutane ring will significantly influence the chemical shifts and coupling constants of the ring protons.

Analysis of Expected ¹H NMR Signals

-

Boc Group (C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.43 ppm . This signal is a characteristic hallmark of the Boc protecting group.[1]

-

Methyl Ester (OCH₃): The three protons of the methyl ester group will also present as a singlet, expected to be in the range of δ 3.65-3.75 ppm . The electronegativity of the adjacent oxygen atom deshields these protons, shifting them downfield.

-

Amide Proton (NH): The proton attached to the nitrogen atom is expected to appear as a broad singlet or a doublet if coupled to the adjacent CH proton. Its chemical shift can be variable and is dependent on solvent and concentration, but is anticipated around δ 4.80-5.70 ppm .[1]

-

Cyclobutane Ring Protons (CH and CH₂): The protons on the cyclobutane ring will exhibit more complex splitting patterns due to geminal and vicinal couplings.

-

CH-N (H-3): The proton on the carbon bearing the Boc-amino group is expected to be a multiplet in the region of δ 3.70-3.80 ppm .[1] Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom.

-

CH-CO₂Me (H-1): The proton on the carbon with the methyl ester group will likely appear as a multiplet around δ 2.80-3.00 ppm .

-

CH₂ Protons (H-2 and H-4): The four methylene protons on the cyclobutane ring will be diastereotopic and are expected to appear as complex multiplets in the range of δ 2.00-2.50 ppm . The cis-relationship of the substituents will lead to distinct coupling constants between the vicinal protons.

-

Tabulated Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH ₃)₃ | 1.43 | s | 9H |

| CH -CO₂Me | 2.80-3.00 | m | 1H |

| CH ₂ | 2.00-2.50 | m | 4H |

| OCH ₃ | 3.65-3.75 | s | 3H |

| CH -N | 3.70-3.80 | m | 1H |

| NH | 4.80-5.70 | br s or d | 1H |

Structural Assignment of Protons

Caption: Predicted ¹H NMR chemical shifts for key protons.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Analysis of Expected ¹³C NMR Signals

-

Ester Carbonyl (C=O): This carbon is the most deshielded and is expected to appear in the range of δ 170-175 ppm .

-

Carbamate Carbonyl (N-C=O): The carbonyl of the Boc group is also significantly deshielded, with an expected chemical shift around δ 155 ppm .

-

Boc Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the Boc group is anticipated to resonate around δ 79-80 ppm .

-

Ester Methyl Carbon (OCH₃): The methyl carbon of the ester will be found in the region of δ 51-52 ppm .

-

Cyclobutane Carbons:

-

CH-N: The carbon attached to the nitrogen is expected around δ 45-50 ppm .

-

CH-CO₂Me: The carbon bearing the ester group will likely be in the range of δ 35-40 ppm .

-

CH₂: The two methylene carbons of the cyclobutane ring are expected to be in the range of δ 30-35 ppm .

-

-

Boc Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the Boc group will give a strong signal around δ 28 ppm .

Tabulated Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(C H₃)₃ | ~28 |

| C H₂ | 30-35 |

| C H-CO₂Me | 35-40 |

| C H-N | 45-50 |

| OC H₃ | 51-52 |

| C (CH₃)₃ | 79-80 |

| N-C =O | ~155 |

| C =O | 170-175 |

2D NMR Correlations for Structural Verification

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

-

COSY: This experiment reveals proton-proton couplings. Key expected correlations would be between the methine protons of the cyclobutane ring (H-1 and H-3) and their adjacent methylene protons (H-2 and H-4).

-

HSQC: This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals of the cyclobutane ring to their corresponding carbon signals.

Caption: Workflow for 2D NMR based structural assignment.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra for this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer, lock on the deuterium signal of the solvent, and perform automatic or manual tuning and shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse sequence.

-

Number of Scans: 16-32 scans should be sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

-

2D NMR Acquisition (COSY and HSQC):

-

Use standard, gradient-selected pulse programs for both COSY and HSQC experiments.

-

Optimize the spectral widths in both dimensions to cover all relevant signals.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phasing and Baseline Correction: Manually or automatically phase the spectra and correct the baseline for accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift axis using the residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Caption: A streamlined workflow for NMR analysis.

Conclusion

The comprehensive NMR spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. The predicted ¹H and ¹³C chemical shifts, coupled with the strategic use of 2D NMR techniques, offer a reliable method for confirming the identity, purity, and stereochemistry of this important synthetic intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental to rigorous scientific investigation in drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Sharma, S., et al. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, vol. 63, no. 11, 2007, pp. o4267. [Link]

Sources

The Strategic Synthesis and Application of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate: A Technical Guide for Advanced Drug Discovery

Abstract

Methyl cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylate (CAS No. 142733-63-9) has emerged as a pivotal building block in contemporary medicinal chemistry. Its conformationally constrained cyclobutane scaffold provides a unique structural motif that is increasingly utilized to impart favorable pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this valuable synthetic intermediate. We will delve into its chemical properties, present a validated synthetic workflow, detail its analytical characterization, and explore its strategic application in the synthesis of complex pharmaceutical compounds, supported by peer-reviewed literature and established safety protocols.

Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry

The design of small molecule therapeutics often involves a delicate balance of achieving high target potency and selectivity while maintaining desirable ADME (absorption, distribution, metabolism, and excretion) properties. The incorporation of rigid structural elements, such as the cyclobutane ring of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate, is a well-established strategy to address this challenge.[1][2] The constrained nature of the cyclobutane core helps to pre-organize the molecule into a specific conformation, which can lead to enhanced binding affinity for its biological target. Furthermore, the introduction of such non-classical bioisosteres can improve metabolic stability and reduce off-target effects.

This guide will focus on the cis-isomer of this cyclobutane β-amino acid derivative, a configuration that presents a specific spatial arrangement of the amino and carboxylate functionalities, offering distinct advantages in the design of peptidomimetics and other complex molecular architectures.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 142733-63-9 | [3][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [3][4] |

| Molecular Weight | 229.27 g/mol | [3][4] |

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | [3][4] |

| Appearance | Typically a white solid or crystalline substance | [3] |

| Solubility | Generally soluble in organic solvents such as methanol and dichloromethane. | [3] |

| Stability | Stable under normal laboratory conditions; sensitive to strong acids or bases. | [3] |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the nine protons of the tert-butyl group (~1.45 ppm), a singlet for the three methyl ester protons (~3.70 ppm), multiplets for the cyclobutane ring protons, and a broad singlet for the NH proton of the Boc-protecting group.

-

¹³C NMR (CDCl₃, 100 MHz): Key resonances are anticipated for the carbonyl carbons of the ester and carbamate (~175 and ~155 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc and ester groups (~28 and ~52 ppm, respectively), and the carbons of the cyclobutane ring.

-

Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be observed at m/z 230.14, and the [M+Na]⁺ ion at m/z 252.12.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from a suitable cyclobutane precursor. The following protocol is a representative method based on established chemical transformations for analogous compounds.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic Acid

-

To a solution of cis-3-aminocyclobutanecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water) is added a base such as sodium hydroxide or triethylamine.

-

The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is partially removed under reduced pressure, and the aqueous solution is acidified with a mild acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the Boc-protected acid.

Step 2: Esterification to this compound

-

The cis-3-(Boc-amino)cyclobutanecarboxylic acid is dissolved in anhydrous methanol.

-

The solution is cooled in an ice bath, and thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid is added slowly.

-

The reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl ester.

Step 3: Purification

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery and Development

The utility of this compound as a building block is exemplified by its incorporation into various drug candidates. The Boc-protected amine allows for selective deprotection and subsequent coupling reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations.

A notable application is in the synthesis of pyrazolo- and triazolo-pyrimidine compounds with antiviral activity, as described in patent WO2016174079A1, where CAS number 142733-63-9 is explicitly listed as a reactant in a reaction scheme.[5] This highlights its direct relevance in the development of novel therapeutics.

Caption: General reaction pathways utilizing the title compound in drug synthesis.

The cis-stereochemistry of the substituents on the cyclobutane ring provides a defined three-dimensional structure that can be crucial for binding to the active site of a target protein. The Boc protecting group is instrumental in synthetic strategies, as it can be selectively removed under acidic conditions without affecting other functional groups, allowing for the sequential construction of complex molecules.[3]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on GHS classifications, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its rigid cyclobutane core and orthogonally protected functional groups provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in the development of the next generation of medicines.

References

-

Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. ResearchGate. Available online: [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available online: [Link]

-

New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available online: [Link]

- Synthesis of aminocyclopentane carboxylic acids. Google Patents.

- Synthesis of aminocyclopentane carboxylic acids. Google Patents.

-

This compound Product Information. MySkinRecipes. Available online: [Link]

-

This compound. PubChem. Available online: [Link]

-

Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science (RSC Publishing). Available online: [Link]

-

Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. National Institutes of Health. Available online: [Link]

- Synthesis method of trans-3-aminobutanol. Google Patents.

-

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. PubChem. Available online: [Link]

-

Methyl Cyclobutanecarboxylate: A Versatile Organic Synthesis Intermediate. Available online: [Link]

-

Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron. Available online: [Link]

- Rsv antiviral pyrazolo- and triazolo-pyrimidine compounds. Google Patents.

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available online: [Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.

-

Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate. Available online: [Link]

- Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 3. Buy this compound (EVT-1476198) | 142733-63-9 [evitachem.com]

- 4. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2016174079A1 - Rsv antiviral pyrazolo- and triazolo-pyrimidine compounds - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of Boc-Protected Cyclobutane Amino Acids: From Synthesis to Application

Introduction: The Rising Prominence of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is relentless. Peptides and peptidomimetics represent a promising class of therapeutics, yet their clinical translation is often hampered by poor bioavailability and susceptibility to enzymatic degradation. A powerful strategy to overcome these limitations is the incorporation of unnatural amino acids that impart conformational rigidity to the peptide backbone. Among these, cyclobutane-containing amino acids have emerged as valuable building blocks.[1][2]

The constrained nature of the cyclobutane ring restricts the rotational freedom of the peptide backbone, pre-organizing it into specific secondary structures.[3][4] This conformational rigidity can lead to enhanced binding affinity for biological targets and increased resistance to proteolysis.[5] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of these valuable compounds, owing to its stability under various reaction conditions and its facile removal under mild acidic conditions, making it ideal for solid-phase peptide synthesis.[5]

This technical guide provides an in-depth exploration of the core physical properties of Boc-protected cyclobutane amino acids. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also a framework for understanding the interplay between structure, physical properties, and application. We will delve into the experimental methodologies for characterizing these compounds and discuss the causal relationships that govern their behavior, providing a self-validating system of protocols and analysis.

Core Physical Properties: A Comparative Analysis

The physical properties of Boc-protected cyclobutane amino acids are critical determinants of their utility in synthesis and their influence on the characteristics of the resulting peptides. These properties include melting point, solubility, optical rotation, and crystallinity.

Melting Point: A Reflection of Purity and Crystal Packing

The melting point of a crystalline solid is a sensitive indicator of its purity and the efficiency of its crystal lattice packing. For Boc-protected amino acids, which are generally white to off-white crystalline solids, a sharp melting point range is indicative of high purity.[4] The rigidity of the cyclobutane ring and the presence of the bulky Boc group influence the intermolecular interactions, leading to relatively high melting points.

| Compound Name | Structure | Melting Point (°C) |

| N-Boc-1-aminocyclobutanecarboxylic acid | 129 - 133[4] | |

| cis-N-Boc-2-aminocyclobutanecarboxylic acid | Data not publicly available | |

| trans-N-Boc-2-aminocyclobutanecarboxylic acid | Data not publicly available |

Note: The cis and trans isomers are expected to have different melting points due to differences in their molecular symmetry and crystal packing. Generally, the more symmetric trans isomer may pack more efficiently into a crystal lattice, resulting in a higher melting point compared to the cis isomer.[6]

Solubility Profile: A Key Parameter for Synthetic Utility

| Compound Name | Dichloromethane (DCM) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |

| N-Boc-1-aminocyclobutanecarboxylic acid | Requires experimental determination | Requires experimental determination | Requires experimental determination |

| cis-N-Boc-2-aminocyclobutanecarboxylic acid | Requires experimental determination | Requires experimental determination | Requires experimental determination |

| trans-N-Boc-2-aminocyclobutanecarboxylic acid | Requires experimental determination | Requires experimental determination | Requires experimental determination |

Insight: The interplay of the polar carboxylic acid and amino groups with the nonpolar Boc and cyclobutane moieties creates a molecule with nuanced solubility. While generally soluble in polar aprotic solvents, solubility can be expected to decrease in nonpolar solvents. The cis/trans isomerism can also influence solubility, with the less symmetric cis isomer sometimes exhibiting higher solubility.[7]

Optical Rotation: A Defining Characteristic of Chiral Isomers

For chiral Boc-protected cyclobutane amino acids, specific optical rotation is a fundamental physical property that confirms the enantiomeric purity of the compound. It is defined as the angle to which a plane-polarized light is rotated when passed through a solution of a chiral substance.[8] The direction and magnitude of rotation are unique to each enantiomer.

| Compound Name | Specific Rotation [α]D (c=1, solvent) |

| (1S,2S)-N-Boc-2-aminocyclobutanecarboxylic acid | Requires experimental determination |

| (1R,2R)-N-Boc-2-aminocyclobutanecarboxylic acid | Requires experimental determination |

| (1S,2R)-N-Boc-2-aminocyclobutanecarboxylic acid | Requires experimental determination |

| (1R,2S)-N-Boc-2-aminocyclobutanecarboxylic acid | Requires experimental determination |

For comparison, the cyclopentane analog, (1S,2S)-Boc-aminocyclopentane carboxylic acid, has a specific rotation of [a]D25 = +38 to +48º (c=1 in MeOH).

Crystallinity and Thermal Behavior: Insights from DSC and X-Ray Diffraction

The solid-state properties of Boc-protected cyclobutane amino acids, including their crystallinity and polymorphism, are critical for formulation and stability. Differential Scanning Calorimetry (DSC) provides valuable information on thermal transitions such as melting, decomposition, and glass transitions.[9] X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional crystal structure, confirming the stereochemistry, and understanding the packing of molecules in the solid state.

While a comprehensive public database of crystal structures for various Boc-protected cyclobutane amino acids is not available, analysis of related structures provides insight. For example, the crystal structure of a racemic N-Boc derivative of a cyclobutane γ-amino acid has been determined, confirming its molecular structure and providing details on its solid-state conformation.[10]

Expected DSC Profile: A typical DSC thermogram for a pure, crystalline Boc-protected cyclobutane amino acid would show a sharp endothermic peak corresponding to its melting point. The absence of other thermal events prior to melting would indicate a lack of polymorphism or solvent inclusion. The onset of an exothermic event at higher temperatures would signify thermal decomposition.

Experimental Protocols for Physical Property Determination

A self-validating system of protocols is essential for ensuring the accuracy and reproducibility of physical property measurements. The following are detailed, step-by-step methodologies for key experiments.

Workflow for Physical Property Characterization

Protocol 1: Determination of Melting Point

-

Sample Preparation: Ensure the sample is a fine, dry powder.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

-

Equilibration: Add an excess amount of the Boc-protected cyclobutane amino acid to a known volume of the desired solvent (e.g., DCM, DMF, THF) in a sealed vial.

-

Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the saturated solution through a 0.22 µm syringe filter to remove any undissolved solid.

-

Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed vial.

-

Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the filtrate used.

Protocol 3: Measurement of Specific Optical Rotation

-

Solution Preparation: Accurately weigh a sample of the chiral Boc-protected cyclobutane amino acid and dissolve it in a known volume of a specified solvent (e.g., methanol) to a precise concentration (c), typically in g/mL.[11]

-

Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent).

-

Measurement: Fill a polarimeter cell of a known path length (l), in decimeters, with the sample solution and measure the observed rotation (α) at a specified temperature and wavelength (typically the sodium D-line, 589 nm).[12]

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c).[11]

The Interplay of Physical Properties and Drug Design

The physical properties of Boc-protected cyclobutane amino acids are not merely academic data points; they are critical parameters that guide their application in drug discovery. The conformational constraint imposed by the cyclobutane ring is a key driver for its use in peptidomimetics.[3][4] This rigidity can pre-organize a peptide into a bioactive conformation, leading to increased potency and selectivity.

The solubility of these building blocks directly impacts the efficiency of peptide synthesis, particularly in automated solid-phase synthesizers where poor solubility can lead to incomplete reactions and difficult purifications. The melting point and crystallinity are important for the long-term storage and stability of these valuable reagents.

Furthermore, the specific stereochemistry of chiral cyclobutane amino acids is paramount. The precise three-dimensional arrangement of the amino and carboxyl groups relative to the cyclobutane ring dictates how the residue will orient itself within a peptide chain, ultimately influencing its interaction with the target receptor or enzyme.

Conclusion

Boc-protected cyclobutane amino acids are a class of specialized reagents that offer significant advantages in the design of conformationally constrained peptides and peptidomimetics. Their unique physical properties, stemming from the rigid cyclobutane core and the versatile Boc protecting group, are integral to their successful application in drug discovery. While a comprehensive public database of their quantitative physical properties is still developing, the experimental protocols outlined in this guide provide a robust framework for their characterization. A thorough understanding and experimental determination of these properties are essential for any researcher aiming to leverage the power of these constrained amino acids to develop the next generation of therapeutics.

References

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

-

The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-l-proline residues. lookchem. [Link]

-

Synthesis of a conformationally constrained δ-amino acid building block. PubMed. [Link]

-

Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

-

Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemRxiv. [Link]

-

The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. Unknown Source. [Link]

-

1-Aminocyclopentanecarboxylic acid. Solubility of Things. [Link]

-

Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]

-

Specific rotation. Wikipedia. [Link]

-

Single-crystal X-ray diffraction structure of compound 17b. ResearchGate. [Link]

-

Aminoacids of the cyclobutane series. ResearchGate. [Link]

-

Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

-

3.3 Optical Activity. NC State University Libraries. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

DSC of 8OCB and DSC N (T) function fitted to the measured curves for 6... ResearchGate. [Link]

-

Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. TU Delft Repository. [Link]

-

(PDF) Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. ResearchGate. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. [Link]

-

Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. PubChem. [Link]

-

DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. C. W. Cook1, D. Viola2, S. Byrne1, C. Drouet d'Aubigny1,. Universities Space Research Association. [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]

-

5.4: Optical Activity. Chemistry LibreTexts. [Link]

-

Crystal structures of selected amino acids (same scale). Blue and red... ResearchGate. [Link]

-

X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central. [Link]

-

In PDB database, is there any X-ray crystal structurey for Human Alpha-Beta tubulin, if not Why is it so? ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Methyl cis-3-(Boc-amino)cyclobutanecarboxylate: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the conformational control of bioactive molecules is a cornerstone of rational design. The strategic incorporation of rigid scaffolds that mimic peptide turns or present functional groups in well-defined spatial orientations is a proven strategy for enhancing potency, selectivity, and metabolic stability. Among these scaffolds, cyclobutane rings, particularly cis-1,3-disubstituted derivatives, have emerged as valuable building blocks. Their puckered, four-membered ring system offers a unique geometric constraint that is distinct from more flexible acyclic linkers or larger cycloalkanes. This guide provides a comprehensive technical overview of a key exemplar of this class: Methyl cis-3-(Boc-amino)cyclobutanecarboxylate, a versatile intermediate for the synthesis of novel therapeutics and chemical probes.

Molecular Identity and Physicochemical Characteristics

This compound is a synthetic amino acid derivative featuring a cyclobutane core. The cis stereochemistry places the Boc-protected amine and the methyl ester groups on the same face of the ring, a critical feature influencing its conformational behavior and utility as a molecular scaffold.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | [1][2] |

| CAS Number | 142733-63-9 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | White solid or crystalline substance | [1] |

| Solubility | Generally soluble in organic solvents such as methanol and dichloromethane. | [1] |

| Storage | Store in a dry, sealed container at 2-8°C. |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired cis stereochemistry and high purity. The following protocol is a synthesized methodology based on established chemical principles for the synthesis of related compounds.[3]

Synthesis of the Precursor: cis-3-Aminocyclobutanecarboxylic Acid

A common route to the target molecule involves the initial synthesis of cis-3-aminocyclobutanecarboxylic acid. One established method begins with the hydrogenation of a corresponding azide precursor.[3]

Experimental Protocol: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid [3]

-

Hydrogenation: Dissolve the azide precursor (e.g., a suitable azidocyclobutanecarboxylate derivative) in methanol.

-

Add 6N HCl and 10% palladium on charcoal to the solution.

-

Stir the resulting mixture under 1 bar of hydrogen for 3 hours.

-

Filter off the catalyst and remove the solvent under reduced pressure.

-

Hydrolysis: Dissolve the residue in 6N HCl and reflux with stirring for 1 hour.

-

Evaporate the solvent in vacuo.

-

Purification: Purify the residue by ion-exchange chromatography (e.g., Amberlite® IR-120 resin) using a 3.5% aqueous ammonia solution as the eluent to yield cis-3-aminocyclobutanecarboxylic acid as a white powder.

Boc Protection and Esterification

With the core amino acid in hand, the subsequent steps involve the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.

Experimental Protocol: Synthesis of this compound [1]

-

Boc Protection:

-

Suspend cis-3-aminocyclobutanecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base such as sodium hydroxide to achieve a basic pH.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the basic pH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid.

-

-

Esterification:

-

Dissolve the Boc-protected acid in anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

-

Caption: Synthetic workflow for this compound.

Structural Analysis and Conformational Insights

The defining structural feature of this compound is its constrained four-membered ring. Unlike the well-defined chair conformation of cyclohexane, the cyclobutane ring exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain. The cis relationship between the substituents at the 1 and 3 positions significantly influences this conformational preference.

While a specific crystal structure for the title compound is not publicly available, X-ray diffraction studies of closely related cis-1,3-disubstituted cyclobutane derivatives provide valuable insights into the expected molecular geometry.[4] The cyclobutane ring is expected to be non-planar, with the substituents occupying pseudo-equatorial or pseudo-axial positions. In the cis isomer, both bulky groups can potentially occupy pseudo-equatorial positions to minimize steric interactions, leading to a more thermodynamically stable conformation.

The presence of the Boc-protecting group and the methyl ester allows for the formation of intermolecular hydrogen bonds in the solid state, which can influence the crystal packing.

Caption: Conformational dynamics of the cis-1,3-disubstituted cyclobutane core.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Boc group: A singlet at approximately 1.4 ppm, integrating to 9 protons.

-

Methyl ester: A singlet at approximately 3.7 ppm, integrating to 3 protons.

-

Cyclobutane ring protons: A series of multiplets in the range of 2.0-3.0 ppm. The methine proton adjacent to the ester group and the methine proton attached to the nitrogen will appear as distinct multiplets.

-

Amine proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

-

Boc group: Resonances for the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.

-

Ester carbonyl: A signal in the region of 170-175 ppm.

-

Carbamate carbonyl: A signal around 155 ppm.

-

Methyl ester: A peak around 52 ppm.

-

Cyclobutane ring carbons: Resonances in the aliphatic region, typically between 30 and 50 ppm.

Mass Spectrometry:

-

Electrospray Ionization (ESI): Expected to show a prominent ion for [M+Na]⁺ or [M+H]⁺.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block due to its constrained geometry and orthogonal protecting groups.[1]

-

Peptidomimetics: The rigid cyclobutane core serves as a conformational surrogate for peptide turns, enabling the synthesis of peptidomimetics with enhanced proteolytic stability and potentially improved receptor binding affinity.

-

Scaffold for Small Molecule Libraries: The cis orientation of the functional groups provides a well-defined vector for the elaboration of molecular complexity, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening.

-

Probing Structure-Activity Relationships (SAR): The introduction of this constrained amino acid analog into a bioactive molecule allows researchers to probe the importance of a specific conformation for biological activity. This is a critical aspect of lead optimization in drug discovery. For instance, the cis-3-aminocyclobutane core is a key feature in the development of selective Janus kinase (JAK) inhibitors.[1]

Caption: Major applications of the title compound in chemical biology and medicinal chemistry.

Safety and Handling

This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly versatile building block that provides a valuable tool for medicinal chemists and researchers in related fields. Its conformationally constrained cyclobutane core offers a unique platform for the design of novel bioactive molecules with improved pharmacological properties. As the demand for three-dimensional diversity in drug candidates continues to grow, the importance of scaffolds like this is set to increase, paving the way for the discovery of new therapeutics with novel mechanisms of action.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57415870, this compound. Retrieved from [Link]

-

Zhang, W., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118998417, Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of cyclobutane 3 (CCDC 2183363). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). Conformational profile of 1-aminocyclopropanecarboxylic acid. Retrieved from [Link]

-

Feskov, I. O., et al. (2020). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Retrieved from [Link]

-

Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl cis-3-(Boc-amino)-2, 2-dimethylcyclobutanecarboxylate, 1 gram. Retrieved from [Link]

-

Ruji Biology. (n.d.). This compound 97%. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

ResearchGate. (2025). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Retrieved from [Link]

-

Zhang, Z., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Retrieved from [Link]

-

Pretze, M., et al. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. Retrieved from [Link]

-

Kärkkäinen, E., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89643, 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1476198) | 142733-63-9 [evitachem.com]

- 2. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CIS-3-AMINOCYCLOBUTANECARBOXYLIC ACID | 74316-27-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

stability of cyclobutane ring under synthetic conditions

An In-Depth Technical Guide to the Stability of the Cyclobutane Ring Under Synthetic Conditions

Introduction: The Paradox of the Puckered Ring

In the landscape of modern organic chemistry, particularly within medicinal chemistry and drug development, the cyclobutane ring has emerged as a privileged scaffold.[1][2] Its rigid, three-dimensional, and puckered structure offers a unique conformational constraint that can lock a molecule into a bioactive conformation, improve metabolic stability, and serve as a versatile bioisostere for larger or more flexible groups.[1][2] However, the utility of this four-membered ring is intrinsically tied to a central paradox: its stability. Possessing significant ring strain, the cyclobutane core is often perceived as a "spring-loaded" system, prone to cleavage.[3]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond this simplistic view. We will explore the nuanced reality of the cyclobutane ring's reactivity. Its stability is not an absolute but is conditional, highly dependent on the specific synthetic environment. Understanding the precise conditions that lead to ring preservation versus ring-opening is paramount for any chemist seeking to harness the power of this unique carbocycle. This document provides a comprehensive analysis of the factors governing cyclobutane stability, offering field-proven insights into when the ring holds firm and when it strategically breaks apart.

Part 1: The Energetic Landscape of Cyclobutane: A Deep Dive into Ring Strain

The reactivity of cyclobutane is a direct consequence of the potential energy stored within its framework. This energy, known as ring strain, arises from the deviation of its bond angles and conformations from their ideal, low-energy states. The total strain energy of approximately 26.3 kcal/mol is a composite of two primary factors.[1][3][4]

-

Angle Strain (Baeyer Strain): The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal C-C-C angles would be a highly strained 90°. To mitigate the resulting poor orbital overlap, the ring adopts a folded or "puckered" conformation, which further compresses the bond angles to about 88°.[5][6] This significant deviation from the tetrahedral ideal is the principal contributor to the ring's inherent instability.[4]

-

Torsional Strain (Pitzer Strain): In a flat cyclobutane, all eight C-H bonds on adjacent carbons would be perfectly eclipsed, creating significant repulsive interactions. The puckering of the ring into a "butterfly" conformation is a crucial structural compromise; it slightly increases angle strain but substantially relieves torsional strain by staggering the C-H bonds.[3][6][7] However, this relief is incomplete, and the remaining eclipsing interactions contribute to the overall strain energy.

To place its stability in context, a comparison with other cycloalkanes is illustrative.

Data Presentation: Comparative Strain Energies of Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) | Key Strain Contributors | Relative Reactivity |

| Cyclopropane | ~27.6[3] | Extreme Angle Strain, Torsional Strain | Very High |

| Cyclobutane | ~26.3 [1][3][4] | Significant Angle Strain, Torsional Strain | High |

| Cyclopentane | ~7.1[1] | Primarily Torsional Strain | Low |

| Cyclohexane | ~0[5][8] | Essentially Strain-Free (in chair form) | Very Low |

This data confirms that while highly strained, cyclobutane is thermodynamically more stable and kinetically less reactive towards ring-opening than its three-membered counterpart, cyclopropane.[1]

Mandatory Visualization: Sources of Strain in Cyclobutane

Caption: Figure 1: Dominant Strain Forces in Puckered Cyclobutane.

Part 2: Conditions Leading to Ring Lability: A Guide to Ring-Opening Reactions

The 26.3 kcal/mol of strain energy can be released as a powerful thermodynamic driving force for reactions that cleave the cyclobutane C-C bonds. Understanding the triggers for this release is crucial for synthetic planning.

Thermal and Photochemical Activation

The cyclobutane ring is thermally labile, though robust enough for most synthetic procedures conducted below 100 °C. At elevated temperatures (above 500 °C), it undergoes decomposition.[6] More synthetically relevant are the thermally induced electrocyclic ring-opening reactions of cyclobutenes, which proceed readily to form conjugated dienes.[9] Photochemical reactions, particularly [2+2] cycloadditions, are a primary method for forming cyclobutanes, indicating the ring is stable under these conditions.[10][11] However, UV irradiation can also induce the formation of cyclobutane pyrimidine dimers in DNA, a form of damage.[6]

Transition Metal-Catalyzed Ring Opening

This is one of the most versatile and synthetically powerful methods for cleaving the cyclobutane ring. Transition metals (e.g., Pd, Rh, Ni, Cu) can mediate ring-opening through several mechanistic pathways, typically involving the oxidative addition of the metal into a strained C-C σ-bond.

-

Mechanism: The reaction often initiates with the formation of a metallacyclopentane intermediate. This intermediate is a key branching point from which various products can be formed via subsequent steps like β-hydride elimination, reductive elimination, or insertion of other molecules.

-

Application: This strategy is particularly effective with highly strained systems like bicyclo[1.1.0]butanes (BCBs), which serve as precursors for the diastereoselective synthesis of highly functionalized 1,3-disubstituted cyclobutanes through controlled ring-opening.[12]

Mandatory Visualization: General Catalytic Cycle for Ring Opening

Caption: Figure 2: Generalized Transition Metal-Catalyzed Ring Opening.

Reactions of Activated Cyclobutanes

Unsubstituted cyclobutane is relatively inert to many reagents.[1] However, the introduction of activating functional groups dramatically increases its susceptibility to ring-opening.

-

Donor-Acceptor Cyclobutanes: Cyclobutanes substituted with both an electron-donating group (D) and an electron-accepting group (A) are highly polarized and prone to nucleophilic ring-opening. Reagents like electron-rich arenes or thiols can attack one of the ring carbons, triggering a cascade that results in C-C bond cleavage.[13]

-

Cyclobutanones: The carbonyl group activates the adjacent C-C bonds. Under various conditions (e.g., treatment with strong acids or bases, or via Baeyer-Villiger oxidation), cyclobutanones can undergo ring-opening or ring expansion, making them valuable synthetic intermediates.[14]

-

Acid/Base Catalysis: While cyclobutane is more resistant to acid-catalyzed opening than cyclopropane, strong acids can protonate a C-C bond, particularly in activated systems, leading to a carbocation that is trapped by a nucleophile to give a ring-opened product.[1]

Part 3: Preserving the Core: Synthetic Transformations on an Intact Cyclobutane Ring

A key testament to the cyclobutane's utility is its surprising resilience under a wide array of modern synthetic conditions. This robustness allows for the late-stage functionalization of complex molecules without destroying the core scaffold.

Standard Functional Group Interconversions

Most standard synthetic transformations that target substituents on the cyclobutane ring leave the core intact. These include, but are not limited to:

-

Oxidation of alcohols to ketones or carboxylic acids.

-

Reduction of carbonyls to alcohols.

-

Amide bond formation.

-

Esterification and hydrolysis.

-

Nucleophilic substitution on side chains.

This stability is a cornerstone of its use in medicinal chemistry, allowing chemists to build out from a pre-formed cyclobutane core.

Modern Cross-Coupling and C-H Functionalization

The true power of cyclobutane as a modern synthetic building block is demonstrated by its compatibility with powerful C-C and C-X bond-forming reactions.

-

Suzuki-Miyaura Coupling: Potassium cyclobutyltrifluoroborates and other cyclobutylboron species are competent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, allowing for the direct attachment of aryl and vinyl groups to the cyclobutane ring.[10]

-

Directed C(sp³)–H Functionalization: This cutting-edge strategy allows for the direct conversion of C-H bonds on the cyclobutane ring into new C-C or C-X bonds. By attaching a directing group (often derived from a carboxylic acid or amine) to the ring, a palladium catalyst can be guided to selectively activate a specific C-H bond, typically at the C3 position, for arylation, alkenylation, or other transformations.[15] This methodology is exceptionally valuable as it builds complexity directly onto the intact carbocyclic frame.

Part 4: Practical Guidance and Protocols

Navigating the stability of cyclobutane requires a clear decision-making process based on the desired synthetic outcome.

Mandatory Visualization: Synthetic Decision Flowchart

Caption: Figure 3: Decision-Making for Cyclobutane Transformations.

Experimental Protocols

Protocol 1: Ring Preservation - Pd-Catalyzed C(sp³)–H Arylation (Based on the principles of Daugulis C-H functionalization[15])

This protocol describes the arylation of a C-H bond on a cyclobutane ring, demonstrating the scaffold's stability under modern cross-coupling conditions.

-

Objective: To couple iodobenzene to the C3-position of a cyclobutane-1-carboxylic acid derivative.

-

Materials:

-

N-(quinolin-8-yl)cyclobutane-1-carboxamide (1.0 equiv)

-

Iodobenzene (3.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.5 equiv)

-

Toluene (solvent, 0.2 M)

-

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-(quinolin-8-yl)cyclobutane-1-carboxamide, K₂CO₃, and Pd(OAc)₂.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous, degassed toluene via syringe, followed by iodobenzene.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of starting material.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the 3-phenyl-substituted cyclobutane product.

-

-

Causality: The 8-aminoquinoline directing group chelates to the palladium catalyst, positioning it in close proximity to the C-H bonds at the C3 position. This facilitates a cyclometalation event, forming a stable palladacycle intermediate. This directed mechanism ensures that the catalyst activates a specific C-H bond rather than the more strained C-C bonds, thus preserving the cyclobutane core.

Protocol 2: Controlled Ring Opening - Copper-Catalyzed Opening of [1.1.1]Propellane (Based on the principles of propellane chemistry[10])

This protocol exemplifies a strategic ring-opening of a highly strained cyclobutane derivative to generate a new, functionalized cyclobutane.

-

Objective: To synthesize a cyclobutane-containing alkyne via the copper-catalyzed ring opening of [1.1.1]propellane.

-